3-[(1-methylpyrrol-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione
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Overview
Description
The compound “3-[(1-methylpyrrol-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione” is a complex organic molecule that contains several functional groups and structural features. It includes a 1,2,4-triazole ring, a pyrrole ring, a phenyl ring, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the pyrrole ring, and the phenyl ring. The trifluoromethyl group would add a degree of electron-withdrawing character, potentially affecting the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring, the pyrrole ring, and the trifluoromethyl group. These groups could participate in a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Catalytic Protodeboronation
This compound has been used in the catalytic protodeboronation of pinacol boronic esters. This process is a valuable transformation in organic synthesis .
Ethynylation of Pyrrolecarbaldehydes
The compound has been involved in the ethynylation of 1-methyl-1H-pyrrole-2-carbaldehyde with acetylene in a superbasic system, leading to the synthesis of 1-(1-methyl-1H-pyrrol-2-yl)prop-2-yn-1-ol .
Pharmacological Studies
Some derivatives of the compound have shown potential pharmacological activities. For instance, 3-[(1-Methylpyrrol-2-yl)methyl]-4-substituted 4,5-dihydro-1H-1,2,4-triazol-5-ones were found to have a slight depressive effect on the central nervous system of mice .
Anticancer Activity
New derivatives of the compound, specifically 5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, and its metal complexes have shown potential anticancer activity .
Biological Research Applications
Fluorescent proteins (FPs) have promoted widespread biological research applications. The compound, being a derivative of pyrrole, could potentially be used in the development of new FPs .
Drug Discovery
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[(1-methylpyrrol-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4S/c1-21-7-3-6-11(21)9-13-19-20-14(23)22(13)12-5-2-4-10(8-12)15(16,17)18/h2-8H,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJQVGCIFQVISI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2=NNC(=S)N2C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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